3-(5-chloro-1H-indol-3-yl)propanoic Acid
Overview
Description
3-(5-chloro-1H-indol-3-yl)propanoic Acid is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
5-Chloro-1H-indole-3-propanoic acid and related compounds have been extensively studied for their potential in drug discovery and biological applications. For example, indole-based compounds with oxadiazole scaffolds have shown potent inhibitory potential against urease enzyme, suggesting their use in drug design programs (Nazir et al., 2018). Similarly, derivatives of indole-propanoic acids have been evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammation and other pathological conditions (Tomoo et al., 2014).
Synthesis Techniques and Characterization
Research has also focused on the synthesis techniques and characterization of indole-related compounds. Various methods have been explored to synthesize these compounds with improved yields and properties. For instance, the synthesis of tritium-labeled MK-886, a leukotriene biosynthesis inhibitor, utilized indole-propanoic acid derivatives (SchmidtStanley et al., 1991). Furthermore, the study of the nucleophilic reactivities of indoles has provided valuable insights into the chemical properties of these compounds (Lakhdar et al., 2006).
Biological Activity and Therapeutic Potential
The biological activity of indole derivatives has been a key area of research. Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have shown remarkable antimicrobial activity, suggesting their potential in therapeutic applications (Radhakrishnan et al., 2020). Additionally, the synthesis and elucidation of compounds like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide have been carried out to explore their potential interactions with biological targets (Geetha et al., 2019).
Indole Synthesis Techniques
A comprehensive review of indole synthesis techniques has been conducted, providing a classification of all indole syntheses and their applications (Taber & Tirunahari, 2011). This research is crucial for understanding the different methods available for synthesizing indole derivatives and their potential uses in various fields.
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIMRMMVZDAFQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203429 | |
Record name | 1H-Indole-3-propanoic acid, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54904-22-2 | |
Record name | 1H-Indole-3-propanoic acid, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054904222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-propanoic acid, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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